Product packaging for 2,6-Dichloropyrimidine-4-sulfonyl chloride(Cat. No.:)

2,6-Dichloropyrimidine-4-sulfonyl chloride

Cat. No.: B12982833
M. Wt: 247.5 g/mol
InChI Key: FQUMXGHGVPWPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloropyrimidine-4-sulfonyl chloride is a versatile and highly reactive chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its molecular structure, which features a sulfonyl chloride group on a dichlorinated pyrimidine ring, makes it a valuable intermediate for the synthesis of more complex molecules. Chlorinated heterocyclic compounds are of significant importance in pharmaceuticals, with many FDA-approved drugs containing chlorine atoms due to their ability to influence potency, metabolic stability, and binding affinity . The sulfonyl chloride functional group is highly electrophilic, making this compound an excellent substrate for nucleophilic substitution reactions. Researchers can utilize it to create sulfonamide derivatives by reacting it with various amines, a common motif in biologically active compounds. The chlorine atoms on the pyrimidine ring also offer additional sites for functionalization via metal-catalyzed cross-coupling or further substitution, allowing for the creation of diverse compound libraries. Potential research applications include its use as a precursor in the development of potential therapeutic agents for areas such as oncology and infectious diseases, given the established role of pyrimidine derivatives in these fields. This compound is strictly for research purposes as a chemical intermediate. It is highly moisture-sensitive and will hydrolyze upon contact with water or atmospheric moisture. Appropriate safety precautions must be taken; handle it in a well-ventilated fume hood using suitable personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. The identity and purity of this compound must be confirmed by the buyer upon receipt. All sales are final.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl3N2O2S B12982833 2,6-Dichloropyrimidine-4-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4HCl3N2O2S

Molecular Weight

247.5 g/mol

IUPAC Name

2,6-dichloropyrimidine-4-sulfonyl chloride

InChI

InChI=1S/C4HCl3N2O2S/c5-2-1-3(12(7,10)11)9-4(6)8-2/h1H

InChI Key

FQUMXGHGVPWPTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2,6 Dichloropyrimidine 4 Sulfonyl Chloride

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2,6-Dichloropyrimidine-4-sulfonyl chloride is electron-deficient due to the presence of two electronegative nitrogen atoms and the powerful electron-withdrawing sulfonyl chloride group at the C4 position. This electronic arrangement makes the chlorine-bearing C2 and C6 positions highly susceptible to nucleophilic attack.

Regioselectivity of Halogen Displacement at C2 and C6 Positions

In pyrimidine systems, the reactivity of halogens towards nucleophilic displacement generally follows the order C4(6) > C2 > C5. acs.orgbaranlab.org The positions ortho and para (C2, C4, C6) to the ring nitrogens are activated for SNAr because the anionic Meisenheimer intermediate can be effectively stabilized through resonance involving the nitrogen atoms. stackexchange.com For this compound, the two chlorine atoms at the C2 and C6 positions are electronically equivalent and are both significantly activated by the adjacent ring nitrogens and the para-sulfonyl chloride group.

Quantum mechanical analyses on substituted dichloropyrimidines confirm that the regioselectivity is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com While C4 is typically the most reactive site in 2,4-dichloropyrimidines, the presence of a strong electron-withdrawing group can alter this preference. wuxiapptec.comguidechem.com In the case of this compound, both C2 and C6 are highly activated, and substitution can occur at either position, often leading to mixtures of mono-substituted products unless specific reaction conditions are employed to direct the regioselectivity.

Table 1: General Reactivity Order of Halogens in Pyrimidine Systems

PositionReactivity towards SNArRationale
C4 / C6 HighestPara and/or ortho to ring nitrogens, allowing for strong resonance stabilization of the reaction intermediate. acs.orgbaranlab.orgstackexchange.com
C2 HighOrtho to both ring nitrogens, also allowing for good resonance stabilization. acs.orgstackexchange.com
C5 LowMeta to ring nitrogens, offering poor stabilization of the negative charge in the Meisenheimer complex. acs.orgguidechem.com

Influence of Nucleophile Structure and Reaction Conditions on Reactivity

The outcome of SNAr reactions on dichloropyrimidines is profoundly influenced by the nature of the attacking nucleophile and the specific reaction conditions employed. acs.orgguidechem.com Factors such as the nucleophile's hardness, softness, and steric bulk, along with the choice of solvent, base, and temperature, can dictate the regioselectivity and the extent of substitution (mono- versus di-substitution). mdpi.com

For instance, in reactions with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of hard nucleophiles like alkoxides (formed in alcoholic solvents with a strong base like NaOH) can compete with softer amine nucleophiles, leading to a mixture of amination and solvolysis products. mdpi.com The choice of solvent can also be critical; for example, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been shown to favor substitution at the C4 position in 2,4-dichloropyrimidines. guidechem.com Steric hindrance in the nucleophile can also affect reactivity, with bulkier amines sometimes resulting in lower yields of amination products. nih.gov

Table 2: Factors Influencing SNAr Reactivity on Dichloropyrimidines

FactorInfluence on ReactivityExample
Nucleophile Type Hard nucleophiles (e.g., alkoxides) can compete with soft nucleophiles (e.g., amines), affecting the product distribution. mdpi.comCompetition between amines and alkoxides in alcoholic solvents with NaOH. mdpi.com
Steric Hindrance Increased steric bulk in the nucleophile can decrease reaction yields. nih.govAmination of 4,6-dichloropyrimidine (B16783) with sterically hindered adamantane (B196018) amines gave lower yields. nih.gov
Solvent The polarity and nucleophilicity of the solvent can influence product formation and selectivity. guidechem.commdpi.comUsing nBuOH/DIPEA can favor a single substitution product in some 2,4-dichloropyrimidines. guidechem.com
Base The choice and concentration of the base can affect the formation of competing nucleophiles (e.g., alkoxides). mdpi.comAn excess of NaOH in ethanol (B145695) increases alkoxide concentration, promoting solvolysis. mdpi.com
Catalyst Palladium catalysts can be used to achieve substitutions that are difficult under standard SNAr conditions, especially for forming the second substitution product. acs.orgnih.govPd(0) catalysis is used for the introduction of a second amino group in 4-amino-6-chloropyrimidine. nih.gov

Amination Reactions of Dichloropyrimidines

Amination is a frequently employed SNAr reaction for functionalizing dichloropyrimidines, creating scaffolds for various applications. nih.govresearchgate.net The reaction of this compound with amines can proceed stepwise. The first substitution occurs readily under relatively mild, often catalyst-free conditions, by reacting the dichloropyrimidine with an amine, typically in the presence of a base like cesium carbonate or triethylamine (B128534). mdpi.comnih.govresearchgate.net

Introducing a second amino group to form a diaminopyrimidine is more challenging due to the deactivating effect of the first electron-donating amino group. This second substitution often requires more forcing conditions or the use of palladium catalysis. acs.orgnih.gov The choice of the palladium catalyst and ligands, such as Josiphos or BINAP, can be crucial for achieving good yields in the second amination step. nih.govresearchgate.net

Table 3: Examples of Amination Reactions on Dichloropyrimidine Cores

DichloropyrimidineAmine NucleophileConditionsProduct TypeReference
4,6-DichloropyrimidineAdamantylalkylaminesDioxane, Cs₂CO₃, refluxMono-amination nih.gov
4-Amino-6-chloropyrimidineAdamantylalkylaminesPd(0)/Josiphos catalystDi-amination nih.gov
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesEtOH, TEA, refluxMono-amination mdpi.com
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesLiHMDS, Pd catalystC4-selective amination acs.org
6-Aryl-2,4-dichloropyrimidineAromatic aminesNo catalystC4-selective amination acs.org

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile and a key functional handle for derivatization. Its reactions typically proceed via nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride ion.

Formation of Sulfonamides and Sulfonates via Nucleophilic Attack

The reaction of this compound with primary or secondary amines is a standard and efficient method for synthesizing the corresponding sulfonamides. arkat-usa.orgnih.gov This transformation is typically rapid and high-yielding, often carried out in a suitable solvent in the presence of a base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct. arkat-usa.org

Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. nih.gov The high reactivity of the sulfonyl chloride allows these couplings to occur under mild conditions, making it a versatile method for linking the pyrimidine core to a wide variety of molecular fragments. nih.govresearchgate.net

Table 4: Typical Reactions of the Sulfonyl Chloride Group

NucleophileProduct ClassGeneral Reaction
Primary Amine (R-NH₂)N-substituted SulfonamidePy-SO₂Cl + R-NH₂ → Py-SO₂NH-R + HCl
Secondary Amine (R₂NH)N,N-disubstituted SulfonamidePy-SO₂Cl + R₂NH → Py-SO₂NR₂ + HCl
Alcohol (R-OH)Sulfonate EsterPy-SO₂Cl + R-OH → Py-SO₂OR + HCl
Phenol (Ar-OH)Sulfonate EsterPy-SO₂Cl + Ar-OH → Py-SO₂OAr + HCl

Derivatization Strategies Utilizing Sulfonyl Chloride Reactivity

The sulfonyl chloride group is not just an endpoint but a strategic tool for molecular diversification. Its high reactivity allows it to be used in the early stages of a synthetic sequence to introduce a sulfonamide or sulfonate linkage, after which the chlorine atoms on the pyrimidine ring can be selectively substituted.

Furthermore, advanced chemical methods allow for the interconversion between sulfonamides and sulfonyl chlorides. For example, a stable, unreactive primary sulfonamide (R-SO₂NH₂) can be activated and converted back into a highly reactive sulfonyl chloride. nih.govresearchgate.net A reported method uses a pyrylium (B1242799) salt (Pyry-BF₄) in combination with a chloride source like MgCl₂ to achieve this transformation under mild conditions. nih.govresearchgate.net This "late-stage functionalization" approach enables the modification of complex molecules, where the primary sulfonamide acts as a masked form of the sulfonyl chloride, allowing for diversification at a later point in the synthesis. nih.govresearchgate.net This strategy significantly enhances the synthetic utility of the sulfonyl chloride group as a modifiable handle rather than a static endpoint. nih.gov

Chemoselectivity in Multifunctional Pyrimidine-Sulfonyl Chloride Systems

The this compound molecule presents three potential sites for nucleophilic attack: the two chlorine atoms attached to the pyrimidine ring at positions C2 and C6, and the sulfur atom of the sulfonyl chloride group at C4. The inherent electronic properties of the pyrimidine ring and the nature of the leaving groups dictate the chemoselectivity of its reactions.

The sulfonyl chloride moiety (-SO₂Cl) is a highly potent electrophile, generally more reactive towards nucleophiles than aryl chlorides. This heightened reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom highly electron-deficient. Reactions of sulfonyl chlorides with nucleophiles like amines or alcohols typically proceed rapidly to form sulfonamides or sulfonate esters, respectively. nih.gov

In contrast, the chlorine atoms at the C2 and C6 positions of the pyrimidine ring are subject to nucleophilic aromatic substitution (SₙAr). The reactivity of these positions is enhanced by the electron-withdrawing effect of the ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. In symmetrically substituted 4,6-dichloropyrimidines, both chlorine atoms are electronically similar. mdpi.com However, in the 2,6-dichloro isomer, the C2 position is generally considered more activated towards nucleophilic attack than the C6 position due to the influence of both adjacent ring nitrogens.

Given these factors, a clear hierarchy of reactivity can be predicted. Nucleophilic attack would be expected to occur preferentially at the sulfonyl chloride group under mild conditions. Selective substitution of one or both ring chlorides would likely require more forcing conditions or specific catalytic systems, after the sulfonyl chloride has reacted. Studies on related molecules, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), have demonstrated that chemoselective substitution is highly dependent on the nature of the nucleophile and the reaction conditions, allowing for the selective displacement of either the chloride or the sulfonyl group. researchgate.net For instance, anilines and secondary aliphatic amines tend to displace the chloride, while deprotonated anilines can displace the sulfone group. researchgate.net This suggests that a fine-tuning of reaction parameters could allow for selective functionalization of this compound at any of its three electrophilic sites.

Electrophilic SiteTypical ReactionRelative ReactivityExpected Product with Amine (R-NH₂)
Sulfonyl Chloride (-SO₂Cl) at C4SulfonylationHighPyrimidine-4-sulfonamide
Chloro (-Cl) at C2Nucleophilic Aromatic Substitution (SₙAr)Moderate2-Amino-6-chloropyrimidine derivative
Chloro (-Cl) at C6Nucleophilic Aromatic Substitution (SₙAr)Moderate6-Amino-2-chloropyrimidine derivative

Exploration of Other Reaction Pathways

Beyond simple nucleophilic substitution, the reactive sites on this compound serve as handles for more complex transformations, enabling the construction of diverse molecular scaffolds.

The chlorine atoms on the pyrimidine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds by coupling the halo-pyrimidine with an organoboron reagent, typically an aryl or heteroaryl boronic acid. libretexts.org For dichloropyrimidines, regioselective coupling is a key consideration. In the case of 2,4-dichloropyrimidine (B19661), the reaction with boronic acids preferentially occurs at the C4 position. mdpi.com

The Suzuki-Miyaura reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄). mdpi.commdpi.com The choice of catalyst, ligand, solvent, and base can significantly influence the reaction's efficiency and selectivity. mdpi.com While the sulfonyl chloride group is not expected to participate directly in the catalytic cycle under standard Suzuki conditions, its strong electron-withdrawing nature would further activate the C2 and C6 positions towards the initial oxidative addition step of the palladium catalyst. This allows for the synthesis of aryl- or heteroaryl-substituted dichloropyrimidines, which can be further functionalized. mdpi.com

SubstrateCoupling PartnerCatalyst/Base/SolventProduct TypeReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / Dioxane/H₂O4-Phenyl-2-chloropyrimidine mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl boronic acidsPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane5-(Biphenyl-4-yl)-4,6-dichloropyrimidines mdpi.com
2,4-DichloropyridinesAryl/Alkyl Boron ReagentsPd/IPr / BaseC4-selective coupled products nih.gov
This table presents data for related dichlorinated heterocycles to illustrate typical conditions for Suzuki-Miyaura coupling reactions.

The pyrimidine core is a fundamental building block for a vast array of fused heterocyclic systems, most notably purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring. news-medical.netutah.edu The synthesis of purines often involves the construction of the imidazole ring onto a pre-existing, appropriately substituted pyrimidine. A common strategy involves a pyrimidine bearing vicinal amino groups, such as a 4,5-diaminopyrimidine.

Starting from a 2,6-dichloropyrimidine derivative, a synthetic sequence to achieve this would typically involve the introduction of amino groups at the C4 and C5 positions. While the title compound has a sulfonyl chloride at C4, a related precursor, 4,5-diamino-2,6-dichloropyrimidine, is a key intermediate for purine (B94841) synthesis. capes.gov.br The cyclization of this diamine with a one-carbon electrophile, such as triethyl orthoformate or formic acid, closes the imidazole ring to yield a 2,6-dichloropurine. capes.gov.br This purine derivative can then undergo further functionalization, such as Suzuki-Miyaura coupling at the 6-position, to generate complex, biologically relevant molecules. nih.gov

Pyrimidine PrecursorReagentConditionsFused Heterocycle ProductYieldReference
4,5-Diamino-2,6-dichloropyrimidineTriethyl[¹⁴C]orthoformateAcetonitrile (B52724), 90°C, Methanesulfonic acid[8-¹⁴C]-2,6-dichloro-9H-purine84% capes.gov.br
This table illustrates a key cyclization step in forming a fused purine ring from a dichloropyrimidine precursor.

Applications As Synthetic Intermediates and Building Blocks in Advanced Chemical Synthesis

Role in the Construction of Complex Heterocyclic Systems

The strategic placement of multiple reactive leaving groups on the pyrimidine (B1678525) ring of 2,6-Dichloropyrimidine-4-sulfonyl chloride makes it an exceptional starting material for constructing fused and complex heterocyclic systems. The electron-deficient nature of the pyrimidine ring, further activated by the three electron-withdrawing groups (two chloro, one sulfonyl chloride), facilitates nucleophilic aromatic substitution (SNAr) reactions.

This reactivity can be harnessed to build fused ring systems through reactions with binucleophiles. For instance, in a manner analogous to the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines to form pyrazolo[3,4-d]pyrimidines, this compound can react with various dinucleophilic reagents. researchgate.net A reaction with a suitable hydrazine (B178648) derivative could lead to the initial displacement of a chlorine atom, followed by an intramolecular cyclization involving the second nucleophilic center and the adjacent chloro or sulfonyl chloride group, thereby constructing a new fused heterocyclic ring, such as a pyrazolopyrimidine.

Furthermore, the chloro-substituents are amenable to palladium-catalyzed cross-coupling reactions, which can be employed to introduce aryl or other heteroaryl moieties, expanding the complexity of the resulting heterocyclic framework. mdpi.com The ability to selectively react one position while leaving the others intact for subsequent transformations is key to its role as a versatile scaffold for building intricate molecular architectures. mdpi.comresearchgate.net

Precursor in the Synthesis of Functionalized Pyrimidine Derivatives

The primary application of this compound is as a precursor for a diverse array of substituted pyrimidines. The differential reactivity of the C2/C6 chloro groups versus the C4-sulfonyl chloride group allows for remarkable chemoselectivity in substitution reactions. researchgate.net This enables chemists to introduce a variety of functional groups at specific positions on the pyrimidine ring in a controlled manner.

Research on the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrates that the selectivity of nucleophilic substitution is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net

Reaction at Chloro Positions: Weakly basic nucleophiles, such as anilines and secondary aliphatic amines, tend to selectively displace one of the chlorine atoms via an SNAr reaction, leaving the sulfonyl group untouched. researchgate.net This allows for the synthesis of 2-chloro-6-amino- or 2,6-diaminopyrimidine-4-sulfonyl chloride derivatives.

Reaction at the Sulfonyl Group: The sulfonyl chloride is a highly reactive electrophile in its own right and can be targeted by various nucleophiles. nih.govnih.gov For example, reaction with amines yields sulfonamides, reaction with alcohols produces sulfonate esters, and reaction with water leads to the corresponding sulfonic acid. This reactivity allows for late-stage functionalization, expanding the chemical space accessible from this intermediate. nih.gov Deprotonated anilines have been shown to selectively displace a sulfonyl group over a chloro group in related systems. researchgate.net

This selective functionalization is summarized in the table below, illustrating the versatility of the starting material.

Starting MaterialReagent/NucleophileTargeted PositionProduct Class
This compoundPrimary/Secondary Amine (weak base)C2 or C62-Amino-6-chloropyrimidine-4-sulfonyl chloride
This compoundAlcohol/PhenolC4 (Sulfonyl)2,6-Dichloropyrimidine-4-sulfonate
This compoundAmine (strong base/amide)C4 (Sulfonyl)2,6-Dichloropyrimidine-4-sulfonamide
This compoundWaterC4 (Sulfonyl)2,6-Dichloropyrimidine-4-sulfonic acid
2-Amino-6-chloropyrimidine-4-sulfonyl chlorideSecond, different amineC62,6-Diaminopyrimidine-4-sulfonyl chloride

This table is illustrative, based on established reactivity principles of similar compounds. researchgate.netnih.gov

Strategic Utility in Modular Organic Synthesis and Diversity-Oriented Synthesis

The concepts of modular organic synthesis and diversity-oriented synthesis (DOS) focus on the efficient creation of large collections of structurally diverse small molecules, which are crucial for chemical biology and drug discovery. scispace.commdpi.com this compound is an ideal scaffold for such strategies due to its trifunctional nature, which allows for the sequential and controlled introduction of molecular diversity.

The "build/couple/pair" strategy, a cornerstone of DOS, can be effectively applied using this pyrimidine core. scispace.com

Build/Couple: One reactive site, for instance, the C2-chloro position, can be coupled with a first set of building blocks (e.g., various amines).

Couple: The second reactive site, the C6-chloro position, can then be coupled with a second set of building blocks (e.g., via a Suzuki or Buchwald-Hartwig coupling).

Pair: Finally, the third reactive site, the C4-sulfonyl chloride, can be reacted with a third library of nucleophiles to complete the synthesis.

This modular approach allows for the rapid generation of a three-dimensional matrix of compounds from a single, versatile starting material. By varying the building blocks at each of the three positions (R¹, R², and R³), a large and structurally diverse library of pyrimidine derivatives can be assembled. This strategy has been successfully applied to develop libraries of pyrimidine-embedded polyheterocycles for screening against biological targets. nih.gov The pyrimidine core itself is considered a "privileged substructure" in medicinal chemistry, further enhancing the potential biological relevance of libraries derived from this scaffold. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2,6 Dichloropyrimidine 4 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,6-Dichloropyrimidine-4-sulfonyl chloride, both ¹H and ¹³C NMR would provide critical information about its unique chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the presence of only one proton on the pyrimidine (B1678525) ring. This proton, located at the C5 position, would appear as a singlet in the spectrum because it has no adjacent protons to couple with. The chemical shift of this proton would be significantly influenced by the strong electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group. These groups deshield the proton, causing its signal to appear at a characteristically downfield region, likely between 8.0 and 9.0 ppm. The exact chemical shift would be dependent on the solvent used for the analysis.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ) ppm Multiplicity
H5 8.0 - 9.0 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ) ppm
C2 160 - 170
C4 155 - 165
C5 120 - 130
C6 160 - 170

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound, which is C₄HCl₃N₂O₂S. HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a precise elemental composition, distinguishing it from other potential compounds with the same nominal mass. The expected exact mass of the molecular ion would be calculated based on the most abundant isotopes of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. core.ac.uk For a compound like this compound, which is a solid at room temperature, LC-MS would be a suitable method for analysis. The compound would first be separated from any impurities on an LC column, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that would likely be effective for this molecule, generating a protonated molecular ion [M+H]⁺. The mass spectrometer would then detect this ion, confirming the molecular weight. Tandem mass spectrometry (MS/MS) could be further employed to induce fragmentation of the molecular ion, providing valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another combined chromatographic and mass spectrometric technique. nih.gov However, its applicability to this compound may be limited by the compound's thermal stability. nih.gov Sulfonyl chlorides can be prone to degradation at the high temperatures often required for GC analysis. nih.gov If the compound is sufficiently volatile and thermally stable, GC-MS could provide excellent separation and sensitive detection. In a typical GC-MS experiment, the compound would be vaporized and separated on a GC column before entering the mass spectrometer. Electron ionization (EI) is a common ionization method in GC-MS, which would likely cause extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, would be a unique fingerprint of the compound, showing characteristic losses of fragments such as Cl, SO₂, and HCl.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, these techniques are crucial for confirming the presence of the pyrimidine ring, the sulfonyl chloride group, and the carbon-chlorine bonds.

The vibrational modes of the pyrimidine ring are complex and give rise to a series of characteristic bands. The C-N and C=N stretching vibrations within the heterocyclic ring are expected to appear in the fingerprint region of the IR and Raman spectra. The C-Cl stretching vibrations typically produce strong absorptions in the lower frequency region.

The sulfonyl chloride (-SO₂Cl) group has very distinct vibrational frequencies. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong, characteristic peaks in the IR spectrum. The S-Cl stretching vibration would also be observable.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Sulfonyl Chloride (SO₂Cl)Asymmetric S=O Stretch1370-1400
Symmetric S=O Stretch1170-1200
S-Cl Stretch500-600
Pyrimidine RingC=N Stretch1500-1650
Ring Vibrations1300-1500
Carbon-ChlorineC-Cl Stretch600-800

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound and for its preparative isolation. For a molecule like this compound, a reverse-phase HPLC method would likely be employed.

In a typical reverse-phase setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of the dichloropyrimidine and sulfonyl chloride moieties, the compound possesses a degree of polarity that would influence its retention time.

The selection of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, is critical for achieving good separation from impurities or other reactants. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to resolve complex mixtures. Detection is commonly performed using a UV detector, set at a wavelength where the pyrimidine ring exhibits strong absorbance.

While specific HPLC methods for this compound are not detailed in the available literature, a general approach can be outlined.

Table 2: General Reverse-Phase HPLC Parameters for the Analysis of Pyrimidine Derivatives

ParameterDescription
Stationary Phase Octadecylsilane (C18)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Elution Mode Isocratic or Gradient
Detection UV-Vis Detector (e.g., at 254 nm)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions. It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For reactions involving this compound, TLC provides a quick and efficient way to track the reaction's progress.

A suitable TLC system would consist of a stationary phase, typically silica (B1680970) gel on an aluminum or glass plate, and a mobile phase (eluent) that is a mixture of organic solvents. The choice of eluent is crucial and is determined by the polarity of the compounds being separated. The separated spots are visualized, often under UV light, due to the UV-active pyrimidine ring.

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used to identify the presence of the starting material and the formation of new products.

Table 3: General TLC Parameters for Monitoring Reactions of Chlorinated Pyrimidines

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Mixtures of Hexane and Ethyl Acetate, or Dichloromethane and Methanol
Visualization UV light (254 nm)

Computational Chemistry and Theoretical Investigations of 2,6 Dichloropyrimidine 4 Sulfonyl Chloride

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying complex pyrimidine (B1678525) derivatives.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 2,6-Dichloropyrimidine-4-sulfonyl chloride, methods like DFT with a suitable basis set, such as 6-311++G(d,p), are employed to predict key structural parameters. researchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

For instance, a DFT study on the related compound 2,4-dichloropyrimidine (B19661) revealed an almost planar molecular structure. researchgate.net A similar planarity would be expected for the pyrimidine ring of this compound, with the sulfonyl chloride group positioned relative to the ring. The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped, highlighting electron-rich and electron-poor regions that are key to understanding the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, representing typical data obtained from DFT calculations. Specific values require a dedicated computational study.

ParameterDescriptionPredicted Value (Illustrative)
C-Cl Bond LengthDistance between Carbon and Chlorine atoms on the pyrimidine ring.~1.74 Å
C-S Bond LengthDistance between the pyrimidine Carbon and the Sulfur atom of the sulfonyl group.~1.80 Å
S-Cl Bond LengthDistance between the Sulfur and Chlorine atoms of the sulfonyl chloride group.~2.07 Å
S=O Bond LengthDistance between the Sulfur and Oxygen atoms.~1.45 Å
N-C-N Bond AngleAngle within the pyrimidine ring.~128°
O-S-O Bond AngleAngle within the sulfonyl group.~120°

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results. Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π →π* transitions within the aromatic pyrimidine ring. researchgate.net

Furthermore, the calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. A detailed analysis of these theoretical spectra, often including the Potential Energy Distribution (PED), allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the observed experimental bands. researchgate.net This helps confirm the molecular structure and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. nih.gov For dichloropyrimidines, the LUMO is often distributed over the pyrimidine ring, particularly at the carbon atoms bearing chlorine atoms, indicating these are likely sites for nucleophilic attack. wuxiapptec.com

Local reactivity is analyzed using Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For this compound, Fukui analysis would likely pinpoint the carbon atoms attached to the chlorine atoms (C2 and C6) and the sulfur atom of the sulfonyl chloride group as primary sites for nucleophilic attack.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative) Note: This table illustrates the types of data generated from FMO analysis.

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Ionization Potential (Electron-donating ability)
LUMO Energy (ELUMO)-Electron Affinity (Electron-accepting ability)
Energy Gap (ΔE)ELUMO - EHOMOChemical stability and reactivity
Global Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Global Softness (S)1 / (2η)Measure of molecular polarizability and reactivity. nih.gov
Electrophilicity Index (ω)μ² / (2η) where μ = (EHOMO + ELUMO) / 2Propensity to accept electrons

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions. For this compound, a key reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the chlorine atoms. DFT calculations can be used to model the entire reaction coordinate.

This involves locating the transition state (the highest energy point along the reaction path) and any intermediates, such as the Meisenheimer complex in an SNAr reaction. By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict the feasibility and regioselectivity of a reaction. For example, computational studies on 2,4-dichloropyrimidines have successfully explained why nucleophilic attack often prefers the C4 position over the C2 position by comparing the activation barriers for both pathways. wuxiapptec.com A similar investigation for this compound would clarify whether nucleophiles preferentially attack the pyrimidine ring (at C2 or C6) or the sulfonyl chloride group, and under what conditions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations can provide insights into the conformational flexibility of this compound, particularly the rotation around the C-S bond, which determines the spatial orientation of the sulfonyl chloride group relative to the pyrimidine ring.

MD is also a powerful tool for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze solvation effects, such as the formation of hydrogen bonds or other non-covalent interactions. mdpi.comarxiv.org This is crucial for understanding how the solvent influences the molecule's stability and reactivity. These simulations can reveal detailed information about the local environment around the molecule, which is not accessible through static quantum mechanical calculations alone. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Structural Features and Reactivity Drivers

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with a specific activity, such as chemical reactivity or biological effect. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity in, for example, SNAr reactions.

To build a QSAR model, various molecular descriptors are calculated for each compound in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors. nih.gov Multiple Linear Regression (MLR) or machine learning algorithms are then used to create a mathematical equation that links these descriptors to the observed reactivity. nih.gov The resulting model can identify the key structural features that drive reactivity, providing a rational basis for designing new compounds with enhanced or tailored properties. For instance, a QSAR study on related sulfonamides identified mass, polarizability, and electronegativity as key predictors for their activity. nih.gov

Future Research Directions and Unexplored Avenues for 2,6 Dichloropyrimidine 4 Sulfonyl Chloride

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of 2,6-Dichloropyrimidine-4-sulfonyl chloride itself is not widely documented, suggesting that current routes likely proceed from the more common precursor, 4,6-dichloropyrimidine (B16783). Existing methods for synthesizing 4,6-dichloropyrimidine often involve the reaction of 4,6-dihydroxypyrimidine (B14393) with chlorinating agents like phosphorus oxychloride or thionyl chloride. google.com A significant area for future work lies in developing more efficient and selective pathways to the title compound.

Future research should focus on:

Catalytic Approaches: The use of catalysts in the chlorination of dihydroxypyrimidines, such as N,N-dimethylaniline, is known. google.com Future work could explore novel catalytic systems for both the dichlorination and the subsequent sulfonyl chloride installation to minimize the use of harsh, stoichiometric reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety for handling reactive intermediates, and allow for scalable production with higher consistency.

Table 1: Potential Future Synthetic Strategies

Strategy Description Potential Advantages
Catalytic Chlorosulfonation Use of a novel catalyst to directly introduce the -SO₂Cl group onto a dichloropyrimidine scaffold. Higher selectivity, reduced waste from stoichiometric reagents, milder reaction conditions.
Flow Synthesis Transitioning from batch to continuous flow processing for the key synthetic steps. Enhanced safety, improved heat and mass transfer, easier scalability, higher reproducibility.

| Alternative Reagents | Exploring milder or solid-supported chlorinating and sulfonylating agents. | Reduced corrosive waste, simplified product purification, improved environmental profile. |

Investigation of Underexplored Reactivity Profiles and Derivatization Possibilities

The true potential of this compound lies in its reactivity as a building block. The molecule contains three distinct electrophilic sites: the highly reactive sulfonyl chloride group and the two chlorine atoms at the C2 and C6 positions of the pyrimidine (B1678525) ring. This differential reactivity is a key area for exploration.

The sulfonyl chloride is expected to react readily with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form stable sulfonamides, sulfonate esters, and thioesters, respectively. A novel derivatization reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been shown to effectively derivatize phenolic compounds to enhance their detection in mass spectrometry. nih.gov Similar applications could be explored for this compound.

Furthermore, the chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). Research on related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrates that reaction conditions can be tuned to selectively displace either the chloride or the sulfonyl group. researchgate.net For instance, weak bases often favor the displacement of a chlorine atom, while stronger bases can target the sulfonyl group. researchgate.net This suggests that a stepwise and selective functionalization of this compound is feasible.

Future research should investigate:

Orthogonal Reactivity: Systematically studying the reaction conditions (e.g., temperature, base, solvent) required to achieve selective reaction at the sulfonyl chloride group versus the C2/C6 chlorine atoms.

Diverse Nucleophiles: Expanding the scope of nucleophiles used in SNAr reactions beyond simple amines to include complex organic fragments, organometallic reagents, and other heterocycles.

Multi-component Reactions: Designing one-pot reactions where all three electrophilic sites are sequentially addressed with different nucleophiles to rapidly build molecular complexity.

Table 2: Potential Derivatization Reactions

Reactive Site Nucleophile Type Resulting Functional Group Potential Application
Sulfonyl Chloride (-SO₂Cl) Primary/Secondary Amines Sulfonamide Bioactive compounds, ligands
Sulfonyl Chloride (-SO₂Cl) Alcohols/Phenols Sulfonate Ester Pro-drugs, leaving groups
C2/C6-Chloride Amines, Anilines Aminopyrimidine Pharmaceutical scaffolds

Exploration of Stereochemical Control in Reactions Involving the Compound

A significant and virtually unexplored area is the introduction of chirality and the control of stereochemistry in reactions involving this compound. When this achiral compound reacts with a chiral nucleophile, such as a chiral amine or alcohol, a mixture of diastereomers can be formed. Controlling the formation of these stereoisomers is critical for applications in medicinal chemistry and chiral materials.

Future research avenues include:

Chiral Nucleophiles: Studying the diastereoselectivity of reactions with enantiomerically pure nucleophiles to understand the intrinsic facial selectivity of the pyrimidine scaffold.

Chiral Catalysis: Developing catalytic methods, using either chiral metal complexes or organocatalysts, to control the addition of achiral nucleophiles to the pyrimidine ring, potentially leading to enantioselective SNAr reactions.

Chiral Auxiliaries: Attaching a chiral auxiliary to the sulfonyl chloride group to direct subsequent stereoselective reactions at the C2 or C6 positions, after which the auxiliary could be cleaved.

Integration into Advanced Material Science Methodologies

The trifunctional nature of this compound makes it an attractive monomer or cross-linker for the synthesis of advanced functional materials. The nitrogen-rich pyrimidine core can impart desirable properties such as thermal stability, hydrogen bonding capability, and metal coordination sites.

Potential future applications in material science include:

Functional Polymers: Using the compound as a monomer in polycondensation reactions. For example, reacting it with diamines could produce novel poly(sulfonamide)s with high thermal stability. The remaining chlorine atoms could be post-functionalized to tune the polymer's properties.

Porous Materials: Employing the molecule as a rigid, multi-topic node for the synthesis of Covalent Organic Frameworks (COFs) or Porous Organic Polymers (POPs). The defined geometry and multiple reaction sites could be used to build highly ordered, porous structures for applications in gas storage, separation, and catalysis.

Surface Modification: Grafting the molecule onto surfaces (e.g., silica (B1680970), nanoparticles) via the reactive sulfonyl chloride group. The surface-bound pyrimidine could then be further functionalized, creating new stationary phases for chromatography or functional coatings.

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and use of this compound is essential for modern chemical research. mdpi.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Key green chemistry approaches to be explored include:

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. This could include using water as a co-solvent where reactant solubility allows, or employing deep eutectic solvents (DESs), which are non-volatile and often biodegradable. mdpi.comrasayanjournal.co.in

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. researchgate.net This involves favoring catalytic reactions over those that use stoichiometric reagents and designing multi-component reactions that build complexity efficiently.

Table 3: Green Chemistry Approaches for Future Research

Principle Application to this compound
Safer Solvents Investigation of deep eutectic solvents or aqueous systems for synthesis and derivatization. mdpi.comrasayanjournal.co.in
Energy Efficiency Use of microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Catalysis Development of recyclable catalysts to replace stoichiometric reagents like POCl₃ or SOCl₂. researchgate.net
Atom Economy Prioritizing reaction pathways (e.g., one-pot syntheses) that minimize byproduct formation.

| Waste Valorization | Designing processes for the recovery and reuse of solvents and excess reagents. google.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-Dichloropyrimidine-4-sulfonyl chloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of pyrimidine derivatives. A common approach involves chlorosulfonation of 2,6-dichloropyrimidine using chlorosulfonic acid under controlled anhydrous conditions. Optimization includes varying solvents (e.g., dichloromethane or tetrachloroethane), temperature (0–5°C to minimize side reactions), and stoichiometric ratios of reagents. Post-synthesis, quenching with ice water followed by extraction and recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity validation via HPLC or GC-MS is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., sulfonyl chloride group at C4, chlorine at C2/C6). 35^35Cl NMR can resolve ambiguities in chlorinated positions.
  • HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times against a certified reference standard. Inject 20 µL of test and standard solutions, ensuring peak responses for impurities (e.g., residual chlorophenols) do not exceed 0.1% .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular ion [M–Cl]^- with accurate mass <±2 ppm error.

Q. How to mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

  • Methodological Answer : Store the compound in airtight, desiccated containers under inert gas (argon/nitrogen). For reactions, use rigorously dried solvents (e.g., molecular sieves for THF) and maintain temperatures below 25°C. Pre-functionalization with stabilizing agents (e.g., triethylamine as a proton scavenger) can suppress hydrolysis during coupling reactions .

Advanced Research Questions

Q. How to design experiments to analyze the compound’s thermal and hydrolytic stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C at 10°C/min under nitrogen to determine decomposition thresholds.
  • Kinetic Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
  • FT-IR : Track disappearance of S=O (1360–1180 cm1^{-1}) and emergence of sulfonic acid O–H (3400 cm1^{-1}) to confirm hydrolysis .

Q. How to resolve contradictions between experimental spectral data and computational predictions (e.g., DFT-calculated NMR shifts vs. observed values)?

  • Methodological Answer :

  • Benchmark Computational Models : Re-optimize geometries using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM for DMSO).
  • Error Analysis : Identify outliers (e.g., >1 ppm deviation in 13^13C shifts) and assess conformational flexibility or intermolecular interactions (e.g., dimerization in solution).
  • Experimental Validation : Acquire 2D NMR (HSQC, HMBC) to confirm through-space correlations and rule out tautomeric interferences .

Q. What strategies minimize byproduct formation during sulfonamide coupling reactions using this reagent?

  • Methodological Answer :

  • Stepwise Optimization :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less coordinating alternatives (acetonitrile).

Catalyst Selection : Compare DMAP, HOBt, or pyridine derivatives to enhance coupling efficiency.

Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete amine consumption.

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track sulfonamide bond formation (1240 cm1^{-1} S=O stretch) and adjust reaction parameters dynamically .

Data Contradiction Analysis

Q. How to address discrepancies in impurity profiles between batches synthesized via identical protocols?

  • Methodological Answer :

  • Root-Cause Investigation :

Trace Metal Analysis : Use ICP-MS to detect catalyst residues (e.g., Fe, Cu) that may accelerate degradation.

Reagent Purity Audit : Verify chlorosulfonic acid purity via titration (≥98% by H2_2SO4_4/NaOH back-titration).

Environmental Controls : Assess humidity levels during synthesis (target <5% RH) using data loggers.

  • Statistical Tools : Apply multivariate analysis (PCA or PLS) to correlate process variables (e.g., stirring rate, cooling time) with impurity levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.